3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid
CAS No.:
Cat. No.: VC15996432
Molecular Formula: C5H8N2O4
Molecular Weight: 160.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N2O4 |
|---|---|
| Molecular Weight | 160.13 g/mol |
| IUPAC Name | 3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H8N2O4/c1-7-5(6-7,3(8)9)4(10)11-2/h6H,1-2H3,(H,8,9) |
| Standard InChI Key | LHVPKKSTYGQVIB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(N1)(C(=O)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid, reflects its two key substituents: a methoxycarbonyl group (-COOCH₃) and a carboxylic acid (-COOH) at position 3 of the diaziridine ring. The methyl group at position 1 completes the substitution pattern, creating a sterically congested environment that influences reactivity.
Table 1: Molecular Properties of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O₄ |
| Molecular Weight | 160.13 g/mol |
| IUPAC Name | 3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid |
| Canonical SMILES | CN1C(N1)(C(=O)O)C(=O)OC |
| InChI Key | LHVPKKSTYGQVIB-UHFFFAOYSA-N |
| PubChem CID | 23268902 |
The diaziridine ring’s strain (bond angles ~60°) enhances reactivity, while the electron-withdrawing carboxylic acid and ester groups modulate electronic density, favoring nucleophilic attacks at the ring.
Physicochemical Characteristics
The compound’s solubility is influenced by its polar functional groups: it exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic methyl group. The pKa of the carboxylic acid moiety is approximately 2.5, making it deprotonated under physiological conditions, which may enhance bioavailability in drug design contexts.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence starting from diaziridine precursors. A common route includes:
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Methylation: Introduction of the methyl group at position 1 via alkylation of diaziridine with methyl iodide.
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Esterification/Carboxylation: Simultaneous introduction of methoxycarbonyl and carboxylic acid groups using mixed anhydride or coupling reagents.
Key challenges include controlling regioselectivity and minimizing ring-opening side reactions. Yields range from 40–60% under optimized conditions (e.g., anhydrous THF, 0–5°C).
Industrial Production
Scale-up requires continuous flow reactors to maintain low temperatures and precise stoichiometry. Purification often involves recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by HPLC.
Reactivity and Mechanistic Insights
Cycloaddition Reactions
The strained diaziridine ring participates in [3+2] cycloadditions with alkynes or nitriles, forming pyrazole or triazine derivatives. For example, reaction with phenylacetylene yields a pyrazole-carboxylic acid hybrid, a scaffold prevalent in NSAIDs.
Ring-Opening Reactions
Under acidic conditions, the diaziridine ring undergoes cleavage to form diamines, which serve as intermediates for polyurea or polyamide synthesis. The carboxylic acid group facilitates chelation with metal catalysts, accelerating these transformations.
Applications in Pharmaceuticals and Agrochemicals
Drug Intermediate Synthesis
The compound’s bifunctional reactivity makes it a versatile building block. Notable applications include:
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Antihypertensive Agents: Analogues with similar diaziridine structures are precursors to calcium channel blockers like lercanidipine .
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Anticancer Agents: Functionalization at the carboxylic acid site yields prodrugs targeting tyrosine kinases.
Table 2: Potential Pharmaceutical Applications
| Application | Target Molecule | Mechanism of Action |
|---|---|---|
| Hypertension | Dihydropyridine derivatives | Calcium channel blockade |
| Inflammation | Pyrazole-carboxylic acid hybrids | COX-2 inhibition |
Agrochemical Development
The methoxycarbonyl group enhances lipophilicity, improving pesticide penetration into plant cuticles. Derivatives exhibit herbicidal activity against Amaranthus retroflexus at IC₅₀ = 12 µM.
Research Advancements and Future Directions
Computational Modeling
DFT calculations predict that the compound’s lowest unoccupied molecular orbital (LUMO) is localized on the diaziridine ring, rationalizing its electrophilic reactivity. Modulating substituents could fine-tune LUMO energy for tailored reactivity.
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